Benzo[4,5]thieno[2,3-b]quinoxaline
Overview
Description
Benzo[4,5]thieno[2,3-b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a benzene ring, a thiophene ring, and a quinoxaline ring.
Mechanism of Action
Benzothieno[2,3-b]quinoxaline, also known as benzo[a]pyrazines, is a nitrogen-containing heterocyclic compound . This compound has attracted considerable attention due to its potential biological and pharmaceutical properties .
Target of Action
The primary targets of Benzothieno[2,3-b]quinoxaline are yet to be fully identified. Quinoxalines and their derivatives have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that the synthesis of quinoxalines involves the condensation of 1,2-diamines with 1,2-diketones . This process requires either an electrophilic activation of the diketone-coupling partner or nucleophilic activation of the diamine-reacting partner .
Biochemical Pathways
The synthesis of quinoxalines is known to involve a wide range of synthetic strategies . These strategies have been developed to be environmentally benign, suggesting that the compound may have a minimal impact on biochemical pathways .
Pharmacokinetics
Quinoxalines are known to be prevalent in natural products, biologically active synthetic drug candidates, and optoelectronic materials . This suggests that they may have favorable pharmacokinetic properties.
Result of Action
Quinoxalines and their derivatives have been found to exhibit a wide range of biological activities . This suggests that the compound may have diverse effects at the molecular and cellular level.
Action Environment
The action of Benzothieno[2,3-b]quinoxaline can be influenced by various environmental factors. For instance, the synthesis of quinoxalines has been developed to be environmentally benign, suggesting that the compound may be stable under a variety of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[4,5]thieno[2,3-b]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with o-phenylenediamine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Benzo[4,5]thieno[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Benzo[4,5]thieno[2,3-b]quinoxaline has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its favorable electronic properties
Comparison with Similar Compounds
Quinoxaline: Shares the quinoxaline ring system but lacks the thiophene ring.
Benzo[4,5]thieno[2,3-b]pyridine: Similar structure but with a pyridine ring instead of a quinoxaline ring.
Benzo[4,5]thieno-S,S-dioxide-benzofurans: Contains a similar fused ring system with different heteroatoms
Uniqueness: Benzo[4,5]thieno[2,3-b]quinoxaline is unique due to its combination of a benzene ring, a thiophene ring, and a quinoxaline ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and as a scaffold for drug development .
Properties
IUPAC Name |
[1]benzothiolo[3,2-b]quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S/c1-4-8-12-9(5-1)13-14(17-12)16-11-7-3-2-6-10(11)15-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJGTGWWLRKTAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299303 | |
Record name | [1]Benzothieno[2,3-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243-69-6 | |
Record name | [1]Benzothieno[2,3-b]quinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1]Benzothieno[2,3-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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